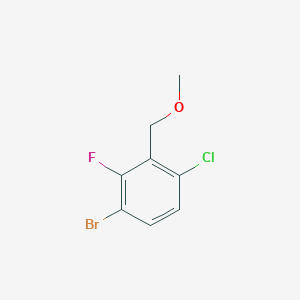

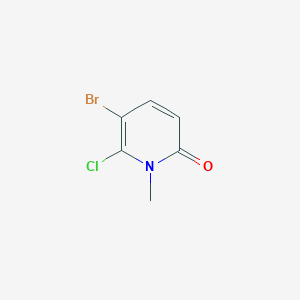

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene has been studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. The compound has been found to have a number of biochemical and physiological effects on living organisms, such as inhibition of certain enzymes and receptors, modulation of gene expression, and changes in cell physiology. In addition, this compound has been used as a tool to study the effects of environmental pollutants on living organisms, as it is able to mimic the effects of certain pollutants.

Mecanismo De Acción

Target of Action

It’s known that this compound is a polyhalo substituted benzene , which suggests it may interact with various biological targets depending on the specific context.

Mode of Action

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene is known to undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis . The process involves the oxidative addition of the halogenated compound to a palladium(0) complex, transmetalation with the boronic ester, and reductive elimination to form the new carbon-carbon bond .

Biochemical Pathways

The biphenyls formed through suzuki coupling are precursors for synthesizing 6-substituted phenanthridines . Phenanthridines are heterocyclic compounds that have been studied for their diverse biological activities, suggesting that the compound could indirectly influence various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 2535 suggests it may have suitable properties for absorption and distribution

Result of Action

As a precursor in the synthesis of phenanthridines , it could potentially contribute to the biological activities associated with these compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature could affect its stability. Additionally, the Suzuki coupling reaction it participates in is known for its mild and functional group tolerant conditions , indicating that the reaction environment can impact its efficacy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene has a number of advantages for use in laboratory experiments. The compound has a low boiling point and is soluble in organic solvents, making it easy to work with in the lab. In addition, this compound has been found to have a number of biochemical and physiological effects on living organisms, making it a useful tool for studying the effects of environmental pollutants on living organisms. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound has a short half-life and can be toxic to living organisms at high concentrations.

Direcciones Futuras

There are a number of potential future directions for research into the use of 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene. For example, further research could be conducted into the potential applications of this compound in the fields of biochemistry, physiology, and pharmacology. In addition, further research could be conducted into the biochemical and physiological effects of this compound on living organisms, as well as into the potential uses of this compound as a tool to study the effects of environmental pollutants on living organisms. Finally, further research could be conducted into the potential toxicity of this compound at high concentrations, as well as into the potential uses of this compound in laboratory experiments.

Propiedades

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-4-5-7(10)3-2-6(9)8(5)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRQNOLVARHHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)

![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)

![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)

![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)

![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)